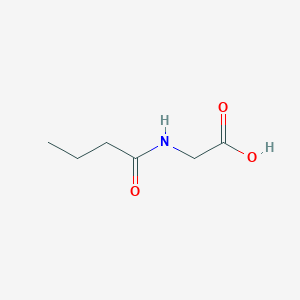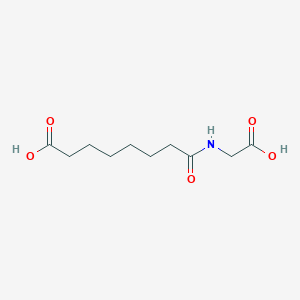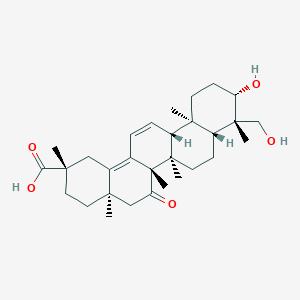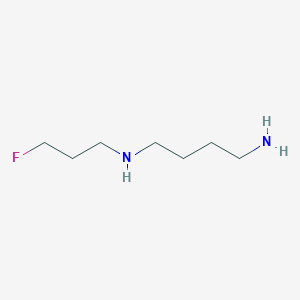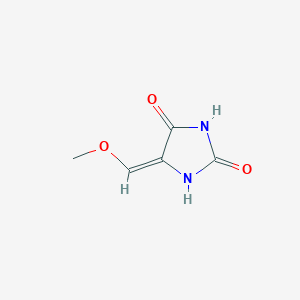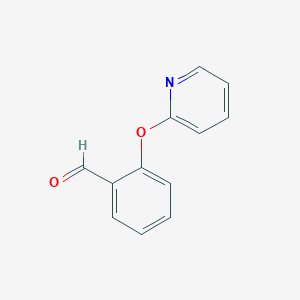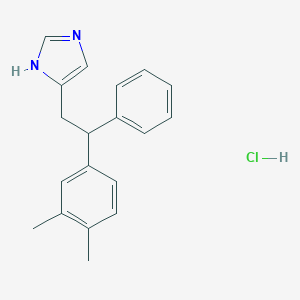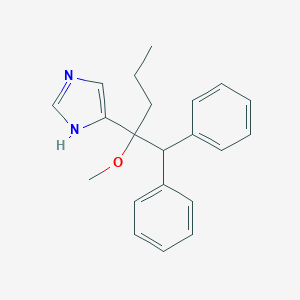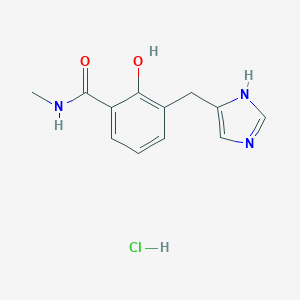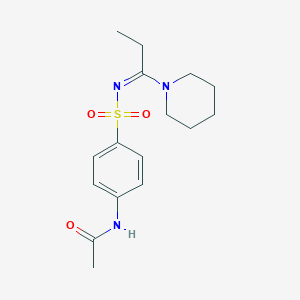
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide, commonly known as PSB-0739, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based compounds and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
PSB-0739 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders.
Mecanismo De Acción
The exact mechanism of action of PSB-0739 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. PSB-0739 has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
PSB-0739 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules on the surface of endothelial cells. PSB-0739 has also been shown to induce apoptosis in cancer cells and to inhibit the replication of HIV and other viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSB-0739 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its biological activities and has been shown to be effective in various assays. However, PSB-0739 also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of PSB-0739. One area of research is the development of more potent and selective analogs of PSB-0739. Another area of research is the investigation of the potential therapeutic applications of PSB-0739 in various diseases, including cancer, HIV, and autoimmune disorders. Finally, the development of novel drug delivery systems for PSB-0739 could improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, PSB-0739 is a small molecule compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been shown to be effective in various assays. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PSB-0739 have been discussed in this paper. Further research on PSB-0739 could lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of PSB-0739 involves a series of chemical reactions that start with the reaction of 4-aminobenzenesulfonamide with 3-bromopropionaldehyde. The resulting product is then treated with piperidine to form the imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to form PSB-0739. The overall yield of the synthesis process is approximately 30%.
Propiedades
Número CAS |
126826-71-9 |
|---|---|
Nombre del producto |
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide |
Fórmula molecular |
C16H23N3O3S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[4-[(Z)-1-piperidin-1-ylpropylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H23N3O3S/c1-3-16(19-11-5-4-6-12-19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16- |
Clave InChI |
STQWMMOPBZPTEJ-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N/S(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/N2CCCCC2 |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2 |
SMILES canónico |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2 |
Sinónimos |
N-[4-[1-(1-piperidyl)propylideneamino]sulfonylphenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



